molecular formula C21H18INO B2871399 1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone CAS No. 477320-51-7

1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone

Cat. No. B2871399
CAS RN: 477320-51-7
M. Wt: 427.285
InChI Key: KZNAUKVIJCAHHG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Without specific experimental data, it’s challenging to provide an analysis of these properties for this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information or research on this compound, it’s difficult to determine its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, flammable, or reactive. Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on clinical trials. Alternatively, if it has potential as a material for industrial applications, future research could focus on optimizing its synthesis and studying its properties under various conditions .

properties

IUPAC Name

3-(4-iodoanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18INO/c22-19-10-12-20(13-11-19)23-15-14-21(24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNAUKVIJCAHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone

CAS RN

477320-51-7
Record name 1-(1,1'-BIPHENYL)-4-YL-3-(4-IODOANILINO)-1-PROPANONE
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